
Carbonate (calcium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium carbonate is a chemical compound with the formula CaCO₃. It is a common substance found in rocks as the minerals calcite and aragonite, and it is the main component of pearls and the shells of marine organisms, snails, and eggs. Calcium carbonate is used in various industries, including construction, pharmaceuticals, and agriculture .
準備方法
Synthetic Routes and Reaction Conditions
Calcium carbonate can be synthesized through several methods:
Precipitation Method: This involves the reaction of calcium hydroxide (slaked lime) with carbon dioxide to form calcium carbonate and water[ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Metathesis Reaction: This method involves the reaction of calcium chloride with sodium carbonate to produce calcium carbonate and sodium chloride[ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]
Industrial Production Methods
Industrial production of calcium carbonate involves:
化学反応の分析
Types of Reactions
Calcium carbonate undergoes several types of reactions:
Decomposition: When heated to 1200K, calcium carbonate decomposes to form calcium oxide and carbon dioxide[ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]
Acid-Base Reaction: Calcium carbonate reacts with hydrochloric acid to produce calcium chloride, carbon dioxide, and water[ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Reagents: Hydrochloric acid, sulfuric acid, carbon dioxide.
Conditions: Reactions typically occur at room temperature for acid-base reactions, while decomposition requires high temperatures.
Major Products
Calcium oxide: from decomposition.
Calcium chloride: from acid-base reactions.
科学的研究の応用
Calcium carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed in the study of biomineralization processes and as a component in cell culture media.
Medicine: Used as an antacid and a calcium supplement.
Industry: Utilized in the production of paper, plastics, paints, and as a filler material in various products.
作用機序
Calcium carbonate acts by neutralizing gastric acidity, which increases the pH of the stomach and duodenum. This neutralization process inhibits the action of pepsin, an enzyme involved in digestion. Additionally, calcium carbonate can increase bicarbonate ions and prostaglandins, providing cytoprotective effects .
類似化合物との比較
Calcium carbonate can be compared with other calcium compounds such as:
Calcium oxide (CaO): Known as quicklime, it is produced by heating calcium carbonate. It is used in construction and industrial processes.
Calcium hydroxide (Ca(OH)₂):
Calcium sulfate (CaSO₄): Used in the production of plaster and as a coagulant in food processing.
Calcium carbonate is unique due to its widespread availability, versatility, and extensive use in various industries.
特性
分子式 |
CH2CaO3+2 |
|---|---|
分子量 |
102.10 g/mol |
IUPAC名 |
calcium;carbonic acid |
InChI |
InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2 |
InChIキー |
VTYYLEPIZMXCLO-UHFFFAOYSA-N |
正規SMILES |
C(=O)(O)O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


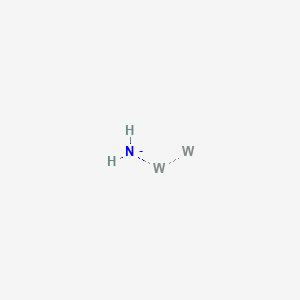

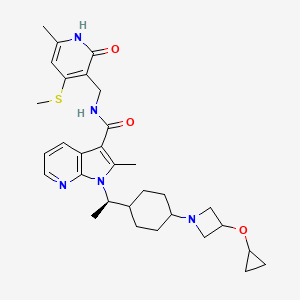
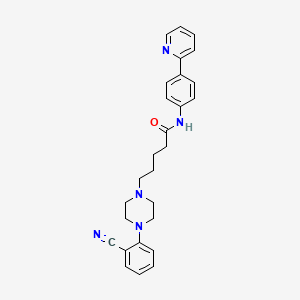

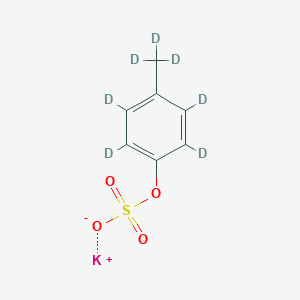
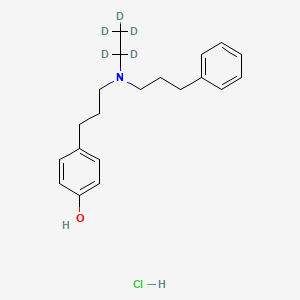
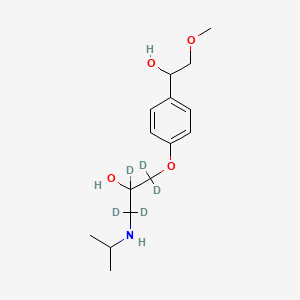
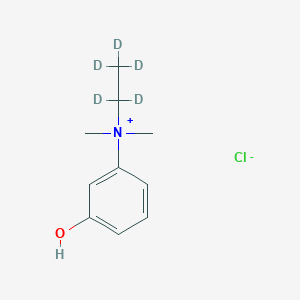

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)



